6-ethyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
6-ethyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 6-ethyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one is not yet fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the expression of various pro-inflammatory cytokines, thus exhibiting its anti-inflammatory properties.
Biochemical and Physiological Effects:
6-ethyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit significant biochemical and physiological effects. It has been found to possess potent antioxidant properties, which can help in reducing oxidative stress in the body. Additionally, it has also been found to exhibit anti-inflammatory properties, which can help in reducing inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 6-ethyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potent anticancer activity. Additionally, it also exhibits potent anti-inflammatory and antioxidant properties, which can be useful in various research studies. However, one of the significant limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research of 6-ethyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one. One of the most significant directions is the development of new synthetic methods that can lead to the production of this compound in larger quantities. Additionally, further studies are required to understand the mechanism of action of this compound fully. Moreover, the potential applications of this compound in drug discovery and development need to be explored further. Finally, the potential toxicity of this compound needs to be studied in detail to ensure its safe use in various research studies.
Conclusion:
In conclusion, 6-ethyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is required to fully understand the potential applications of this compound and its mechanism of action.
Synthesis Methods
The synthesis of 6-ethyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one has been achieved using different methods. One of the most commonly used methods involves the reaction of 2-amino-4-morpholine thioacetanilide with ethyl acetoacetate in the presence of sodium ethoxide. This reaction leads to the formation of 6-ethyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one.
Scientific Research Applications
6-ethyl-2-mercapto-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to possess significant anticancer activity against various cancer cell lines. Additionally, it has also been found to exhibit potent anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
6-ethyl-3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-2-10-9-11-12(21-10)15-14(20)17(13(11)18)4-3-16-5-7-19-8-6-16/h9H,2-8H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAXGJXUVGHBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)NC(=S)N(C2=O)CCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one |
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